molecular formula C20H27N3O2 B5901816 N-cycloheptyl-N'-(1H-indol-4-ylmethyl)succinamide

N-cycloheptyl-N'-(1H-indol-4-ylmethyl)succinamide

Cat. No.: B5901816
M. Wt: 341.4 g/mol
InChI Key: QNLNNYDIPADOJI-UHFFFAOYSA-N
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Description

N-cycloheptyl-N’-(1H-indol-4-ylmethyl)succinamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of N-cycloheptyl-N’-(1H-indol-4-ylmethyl)succinamide typically involves multiple steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-cycloheptyl-N’-(1H-indol-4-ylmethyl)succinamide can undergo various chemical reactions:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Indole derivatives are known for their pharmacological activities, including anticancer, antiviral, and antimicrobial properties.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-cycloheptyl-N’-(1H-indol-4-ylmethyl)succinamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The cycloheptyl group and succinamide linkage may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

N-cycloheptyl-N’-(1H-indol-4-ylmethyl)succinamide can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

The uniqueness of N-cycloheptyl-N’-(1H-indol-4-ylmethyl)succinamide lies in its specific structure, which combines the indole moiety with a cycloheptyl group and a succinamide linkage, potentially leading to distinct biological activities and applications .

Properties

IUPAC Name

N'-cycloheptyl-N-(1H-indol-4-ylmethyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c24-19(10-11-20(25)23-16-7-3-1-2-4-8-16)22-14-15-6-5-9-18-17(15)12-13-21-18/h5-6,9,12-13,16,21H,1-4,7-8,10-11,14H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLNNYDIPADOJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CCC(=O)NCC2=C3C=CNC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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